3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines.
Preparation Methods
The synthesis of 3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It exhibits various biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties.
Biological Research: The compound is used as an inhibitor of enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it inhibits phosphodiesterase by binding to its active site, thereby preventing the breakdown of cyclic nucleotides. This leads to an increase in intracellular cyclic AMP or GMP levels, which can modulate various cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of fused heterocyclic systems with various biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-cyclopentyl-2-[1-(furan-2-yl)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10(13-7-4-8-25-13)19-16-18-9-12-14(20-16)21-17(24)22(15(12)23)11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H2,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKKKLJCZSNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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